1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Description

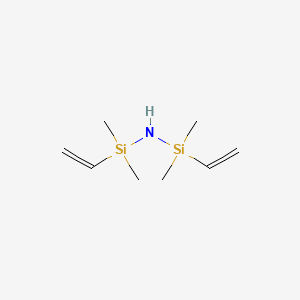

Structure

3D Structure

Propriétés

IUPAC Name |

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIWUCVZCRTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)N[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064770 | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7691-02-3 | |

| Record name | 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7691-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007691023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53X6928T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 1,1,3,3 Tetramethyl 1,3 Divinyldisilazane

Fundamental Chemical Transformations of Vinyldisilazanes

The hydrolysis mechanism is catalyzed by either acid or base. unm.edu Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxyl anions directly attack the silicon atom. unm.edu The initial hydrolysis of the Si-N bond yields a silanol (B1196071) (Si-OH) and an amine functional group. Studies on related hydridosilazanes have shown that the silazane group (Si-N) is generally more sensitive to hydrolysis than other bonds on the silicon atom, such as silicon-hydride (Si-H) bonds. researchgate.net

Reaction Scheme: Hydrolysis of Disilazane (CH2=CH)Me2Si-NH-SiMe2(CH=CH2) + 2H2O → 2 (CH2=CH)Me2Si-OH + NH3

Following hydrolysis, the resulting vinyl-functional silanols are highly reactive and readily undergo condensation. mdpi.com This process involves the elimination of a water molecule (water condensation) or an alcohol (alcohol condensation, if alcohols are present) to form stable silicon-oxygen-silicon (Si-O-Si) linkages, the backbone of siloxane polymers. mdpi.comgoogle.com The ammonia (B1221849) released during the initial hydrolysis of the silazane can also act as a catalyst for subsequent hydrolysis and condensation reactions. researchgate.net

The extent of these reactions and the final structure of the product are highly dependent on reaction conditions such as pH, water concentration, and the presence of catalysts. unm.edu For instance, moisture curing of polysilazane coatings under ambient conditions relies on these hydrolysis and condensation reactions to form a crosslinked, robust network. researchgate.net The process involves the consumption of Si-NH groups and the formation of Si-O-Si groups, which can be tracked using analytical techniques like FTIR spectroscopy. researchgate.net

Key Steps in Hydrolysis and Condensation of Disilazanes

| Step | Reactants | Products | Key Feature | Catalysis |

|---|---|---|---|---|

| Hydrolysis | Disilazane (Si-N-Si), Water (H₂O) | Silanols (Si-OH), Ammonia (NH₃) | Cleavage of the Si-N bond. researchgate.net | Acid or Base. unm.edu |

| Condensation | Two Silanol groups (Si-OH) | Siloxane (Si-O-Si), Water (H₂O) | Formation of a stable siloxane backbone. mdpi.com | Can be self-catalyzed or catalyzed by residual acid/base. |

The two vinyl groups (CH=CH2) in 1,1,3,3-Tetramethyl-1,3-divinyldisilazane are reactive sites for hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. mdpi.com It is a widely utilized method in organosilicon chemistry for creating silicon-carbon bonds and for crosslinking silicone polymers. mdpi.comnih.gov

The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst. mdpi.com The general scheme follows an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group.

Reaction Scheme: Hydrosilylation R₃Si-H + CH₂=CH-R' → R₃Si-CH₂-CH₂-R'

In the context of this compound, it can react with compounds containing Si-H groups, such as 1,1,3,3-tetramethyldisilazane, in the presence of Karstedt's catalyst. researchgate.net These reactions can lead to the formation of linear oligomers, polymers, or macrocyclic structures, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net The efficiency and selectivity of the hydrosilylation can be influenced by the structure of the catalyst and the nature of the ligands attached to the metal center. mdpi.com While platinum catalysts are highly effective, research has also explored more cost-effective transition metals like iron, cobalt, and nickel. nih.gov

Common Catalysts for Hydrosilylation

| Catalyst Name | Chemical Formula/Description | Typical Application | Reference |

|---|---|---|---|

| Speier's Catalyst | Hexachloroplatinic acid (H₂[PtCl₆]) | One of the first widely used hydrosilylation catalysts. | mdpi.com |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Highly active catalyst for curing silicone polymers and synthesis. researchgate.net | mdpi.com |

| Ashby's Catalyst | Platinum(0) complex with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | Offers increased stability due to the chelate effect. | mdpi.com |

| Nickel Complexes | e.g., Ni(acac)₂ | Lower-cost alternative for hydrosilylation of alkenes and dienes. | nih.gov |

The vinylsilyl groups in this compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis for constructing complex molecular architectures. Silicon-based cross-coupling reactions have emerged as viable alternatives to methods using organoboron (Suzuki coupling) and organotin (Stille coupling) reagents, due to the lower toxicity and higher stability of organosilanes. illinois.edu

A prominent example is the Hiyama cross-coupling reaction, which typically involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, often a fluoride (B91410) source. sioc-journal.cnudel.edu However, recent advancements have introduced fluoride-free methods that utilize organosilanols as the coupling partners, which can be generated in situ from the hydrolysis of precursor silanes. illinois.edu The key step in this catalytic cycle is the transmetalation of the organic group from silicon to the palladium center. illinois.edu

Catalytic Cycle Overview (Hiyama Coupling):

Oxidative Addition: The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the vinylsilane is transferred to the palladium center, displacing the halide. This step is often facilitated by an activator.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Besides palladium, nickel-based catalysts have also been developed for forming silicon-carbon bonds, for instance, by coupling silicon nucleophiles with alkyl electrophiles under mild conditions. nih.gov These methods expand the scope of cross-coupling reactions available for functionalizing molecules like this compound. nih.govrsc.org

Polymerization and Network Formation Kinetics

The vinyl groups of this compound serve as functional handles for polymerization reactions, allowing it to act as a monomer or a crosslinking agent. These reactions can proceed through various mechanisms, including radical and anionic polymerization.

In radical polymerization, an initiator generates free radicals that attack the vinyl group's double bond, initiating a chain reaction. Redox initiation systems, such as persulfate combined with an amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), are effective for initiating vinyl polymerization at low temperatures. researchgate.net The mechanism involves the formation of initial free radicals from both the persulfate and the amine, which then propagate the polymerization chain. researchgate.netsemanticscholar.org this compound can also be copolymerized with other monomers, such as ethylene (B1197577), to incorporate silicon-containing moieties into organic polymers, thereby modifying their properties. gelest.com

Anionic polymerization offers another route, particularly for achieving well-controlled polymer structures. This mechanism is initiated by a nucleophile, such as an organolithium compound, which adds to the vinyl group to create a propagating carbanion. uni-bayreuth.de A key feature of anionic polymerization can be its "living" nature, where the propagating chain ends remain active until intentionally terminated, allowing for the synthesis of block copolymers and polymers with narrow molecular weight distributions. uni-bayreuth.de The kinetics and mechanism of anionic polymerization are highly sensitive to the choice of solvent, as solvent polarity affects the aggregation and solvation state of the propagating carbanionic species. uni-bayreuth.de

Beyond the polymerization of its vinyl groups, this compound can undergo condensation polymerization involving its silazane backbone. This process is typically initiated by the hydrolysis of the Si-N bonds, as detailed in section 3.1.1. The resulting silanol intermediates then condense to form a polysiloxane network. researchgate.netdtu.dk

This moisture-curing process transforms the liquid monomer into a solid, crosslinked thermoset polymer. researchgate.net The reaction can be controlled by temperature; cooling the reaction can slow or stop the condensation and crosslinking, allowing for the isolation of polymers with a desired viscosity or molecular weight. google.com The resulting polysilazane-derived polymers are precursors for ceramic materials. Pyrolysis of these polymers in an inert atmosphere at high temperatures (e.g., above 750 °C) yields silicon carbide (SiC) or silicon carbonitride (SiCN) ceramics. google.com

The kinetics of this network formation can be influenced by catalysts. For example, chloride ions from sources like tetrabutylammonium (B224687) chloride (TBAC) have been shown to efficiently catalyze the hydrolysis and condensation of related polysilazanes at room temperature, significantly reducing curing times. researchgate.net The proposed mechanism involves a nucleophilic attack by the chloride ion on the silicon atom, forming a transient Si-Cl group that is readily substituted by a hydroxyl group from ambient moisture. researchgate.net

Crosslinking Mechanisms in Silicone Elastomer Systems

This compound serves as a crucial component in the curing of silicone elastomers, primarily through mechanisms that involve its vinyl functional groups. These groups provide reactive sites for the formation of a crosslinked polymer network, which transforms viscous silicone polymers into solid, elastic materials. The two predominant crosslinking chemistries are platinum-catalyzed hydrosilylation and peroxide-initiated free radical curing.

In platinum-catalyzed hydrosilylation, also known as addition cure, the vinyl groups of the disilazane undergo an addition reaction with silicon-hydride (Si-H) functional groups present on other silicone polymers. researchgate.netresearchgate.net This reaction is highly efficient and creates stable ethylene bridges between polymer chains, resulting in a crosslinked network. The process does not produce byproducts, making it a preferred method for applications requiring high purity and minimal shrinkage. The reactivity in these systems can be influenced by the specific platinum catalyst used and the presence of any inhibitors or promoters.

Peroxide-initiated curing, a form of high-temperature vulcanization (HTV), relies on the generation of free radicals from the thermal decomposition of a peroxide initiator. gelest.com These radicals can abstract hydrogen atoms from the methyl groups on the siloxane backbone or add across the vinyl groups of this compound. gelest.com The resulting polymer radicals then combine to form crosslinks. While effective, this method can be less specific than hydrosilylation and may produce volatile decomposition byproducts that need to be removed in a post-curing step. gelest.com Phenyl groups on the silicone backbone can reduce the efficiency of peroxide curing. gelest.com

The choice between these mechanisms depends on the desired properties of the final elastomer, such as tensile strength, elongation, and thermal stability, as well as processing considerations.

Table 1: Comparison of Crosslinking Mechanisms

| Feature | Hydrosilylation (Addition Cure) | Peroxide-Initiated Cure (Radical Cure) |

|---|---|---|

| Reaction Type | Platinum-catalyzed addition of Si-H across vinyl groups | Free-radical coupling of vinyl and methyl groups |

| Byproducts | None | Volatile organic compounds from peroxide decomposition |

| Cure Temperature | Can occur at room temperature or be accelerated by heat | Typically requires high temperatures (140-160°C) |

| Crosslink Structure | Ethylene bridges (-CH2-CH2-) | Primarily ethylenic and some hydrocarbon bridges |

| Control | High degree of control over reaction kinetics | Less specific, can lead to side reactions |

| Applications | Medical devices, electronics, molding | General-purpose rubber, wire and cable insulation |

Interfacial Reactivity and Surface Silylation Mechanisms

Adhesion Promotion Mechanisms at Organic-Inorganic Interfaces

This compound functions as a bifunctional adhesion promoter or coupling agent, creating durable bonds between organic polymers and inorganic substrates. gelest.comchemimpex.com Its effectiveness stems from its molecular structure, which contains both organo-reactive and inorganic-reactive groups. The vinyl groups are capable of copolymerizing or reacting with an organic polymer matrix, while the silazane (Si-N-Si) moiety can react with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970). chemimpex.com

The primary mechanism at the inorganic interface involves the hydrolysis of the silazane. In the presence of surface moisture, the Si-N bond is cleaved to form silanol (Si-OH) groups. These newly formed silanols can then undergo a condensation reaction with the hydroxyl groups (-OH) on the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Si). gelest.com This process effectively anchors the molecule to the inorganic surface.

Silylation of Inorganic Substrates and Capillary Columns

The silylation of inorganic substrates using this compound is a critical surface modification technique used to alter surface properties, most notably to render hydrophilic surfaces hydrophobic. This process is extensively used in the deactivation of active sites in glass capillary columns for gas chromatography. gelest.com

The mechanism involves the chemical reaction between the silazane and active silanol (Si-OH) groups on the silica surface. The nitrogen atom in the disilazane is a key reactant, and the reaction proceeds via the cleavage of the Si-N bond and the formation of a new Si-O-Si bond with the surface. This reaction effectively caps (B75204) the polar and often acidic silanol groups with nonpolar dimethylvinylsilyl groups.

The reaction can be summarized as follows: 2(-Si-OH) + (CH₂=CH)Me₂Si-NH-SiMe₂(CH=CH₂) → 2(-Si-O-SiMe₂(CH=CH₂)) + NH₃

This transformation replaces the active, hydrogen-bonding hydroxyl groups with inert, covalently bonded silyl (B83357) groups, which prevents analytes from interacting undesirably with the column wall. This leads to improved peak shape, reduced tailing, and better analytical accuracy. The process changes the surface from hydrophilic to hydrophobic. researchgate.netresearchgate.net The modification of silica nanoparticles with silazanes like hexamethyldisilazane (B44280) (a related compound) has been shown to prevent particle agglomeration and create hydrophobic surfaces. researchgate.netsciopen.com

Quantum Chemical and Computational Approaches to Reactivity

Theoretical Investigations of Thermal and Photochemical Reactions

Quantum chemical and computational methods provide valuable insights into the reaction mechanisms of molecules like this compound, which can be difficult to study experimentally. Theoretical investigations of related vinyl-containing compounds have elucidated potential pathways for thermal and photochemical reactions.

Computational studies on the ultraviolet photolysis of analogous molecules, such as vinylacetylene, have been used to predict product distributions and reaction dynamics under various conditions. nih.govsmu.edu These studies often employ methods like time-dependent density functional theory (TD-DFT) to explore excited states and identify the lowest energy pathways for dissociation. escholarship.org For a vinylsilazane, such studies could predict the primary dissociation products upon absorption of UV radiation, which would likely involve the cleavage of Si-N, Si-C, or C=C bonds. Simulations can model the product yields and confirm whether experimental conditions accurately represent specific photochemical processes. nih.govsmu.edu

Thermal decomposition pathways can also be modeled. For example, simulations performed under shock tube conditions can help differentiate between thermal and photochemical dissociation mechanisms. nih.gov For this compound, computational modeling could determine the activation energies for various thermal rearrangement or fragmentation reactions, predicting the most likely products at elevated temperatures.

Table 2: Predicted Product Yields from Computational Photolysis Simulation of Vinylacetylene

| Product | Predicted Yield (%) |

|---|---|

| C₂H₂ | 65 |

| C₄H₂ | 8 |

| C₄H₃ | 27 |

Data from a simulation of vinylacetylene photolysis under conditions relevant to Titan's atmosphere, serving as an example of computational predictions for unsaturated molecules. nih.gov

Elucidation of Nucleophilic Reaction Pathways at Silicon Centers

The silicon atoms in this compound are electrophilic centers susceptible to nucleophilic attack. Computational chemistry offers powerful tools to elucidate the mechanisms of these reactions, which are fundamental to understanding silylation processes. nsf.govrsc.orgrsc.org

Nucleophilic substitution at a silicon center can proceed through various pathways, and computational models can map the potential energy surface for these reactions. researchgate.net The classic S_N2-Si mechanism involves a trigonal bipyramidal transition state or intermediate where the configuration at the silicon atom is inverted. unishivaji.ac.in However, other pathways, including those with retention of configuration (S_N_i-Si), are also possible depending on the substrate, nucleophile, and solvent. unishivaji.ac.in

Kinetic and stereochemical data from experiments, when combined with computational analysis, can distinguish between these mechanistic possibilities. unishivaji.ac.in For instance, reaction progress kinetic analysis (RPKA) can reveal the order of reaction components, suggesting complex, multi-step mechanisms that can be further explored through computation. nsf.govrsc.org Theoretical studies can model the structure of intermediates, calculate activation barriers, and explain the role of catalysts or additives in promoting the reaction. rsc.org The generation of silicon nucleophiles, often through catalytic activation, is another area where computational studies can clarify reaction pathways and the nature of the active silylating species. wiley-vch.de

DFT Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient transition states. While specific DFT studies exclusively targeting this compound are not extensively available in the current body of scientific literature, valuable insights can be gleaned from theoretical investigations into analogous systems containing vinylsilane and silylamine functionalities. These studies provide a framework for understanding the potential reactivity of this compound.

Theoretical studies on related vinylsilane derivatives often focus on cycloaddition and hydrosilylation reactions. DFT calculations are employed to model the potential energy surfaces of these reactions, allowing for the determination of activation energies and reaction enthalpies. For instance, in the context of cycloaddition reactions, DFT can predict whether a reaction is likely to proceed and can identify the most favorable regio- and stereochemical outcomes.

Similarly, DFT investigations into the reactions of silylamines can shed light on the reactivity of the Si-N bond in this compound. These studies often explore bond dissociation energies and the energetics of reactions with various electrophiles and nucleophiles. The calculated energy barriers for different potential pathways can reveal the most likely course of a reaction under specific conditions.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical energetic data for plausible reactions involving a generic divinyldisilazane, based on trends observed in related compounds.

Table 1: Hypothetical Reaction Energetics for Cycloaddition of a Divinyldisilazane

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| [4+2] Cycloaddition | Divinyldisilazane + Butadiene | TS1 | Cycloadduct A | 25.3 | -15.8 |

| [2+2] Cycloaddition | Divinyldisilazane + Ethylene | TS2 | Cycloadduct B | 38.1 | 12.5 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show the type of information derived from DFT studies.

Table 2: Hypothetical Transition State Properties for Hydrosilylation of a Divinyldisilazane

| Transition State | Reaction Step | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| TS-Hydro-1 | Si-H bond activation | Si-H: 1.65, Pt-H: 1.58, Pt-Si: 2.35 | -450 |

| TS-Hydro-2 | C=C insertion | Si-C: 2.20, Pt-C: 2.15 | -380 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show the type of information derived from DFT studies.

The insights from DFT studies on analogous systems suggest that the vinyl groups of this compound would be susceptible to electrophilic attack and participation in cycloaddition reactions. The nitrogen atom of the silazane bridge introduces further complexity, potentially influencing the electronic properties of the silicon atoms and the vinyl groups, and could also serve as a reactive site. Future dedicated DFT studies on this compound are necessary to precisely quantify its reaction energetics and map out its specific transition states for various transformations.

Advanced Materials Science Applications of 1,1,3,3 Tetramethyl 1,3 Divinyldisilazane

Precursors for Polymer-Derived Ceramics (PDCs)

1,1,3,3-Tetramethyl-1,3-divinyldisilazane serves as a crucial molecular building block in the synthesis of preceramic polymers. These specialized polymers, often polysilazanes, can be processed using conventional polymer-forming techniques and subsequently converted into high-performance ceramic materials through pyrolysis. researchgate.net This polymer-to-ceramic route offers significant advantages, including the ability to create ceramics with unique compositions, amorphous structures, and high-temperature stability. mdpi.com

The molecular structure of this compound, containing silicon, nitrogen, carbon, and hydrogen, makes it an ideal precursor for producing a range of silicon-based non-oxide ceramics. Through chemical modification and controlled pyrolysis, it is possible to synthesize Silicon Oxycarbide (SiOC), Silicon Carbonitride (SiCN), and Silicon Nitride (Si₃N₄) ceramics. escholarship.orgucf.edu

The synthesis process begins with the polymerization of the disilazane, often with other silicon-containing monomers, to form a tractable preceramic polymer. This polymer is then heated to high temperatures (typically >1000°C) in a controlled atmosphere. During pyrolysis, the organic side groups decompose, and the polymer backbone rearranges to form an amorphous ceramic network. researchgate.net

Silicon Carbonitride (SiCN): Pyrolysis of a polysilazane derived from this compound under an inert atmosphere (like argon or nitrogen) yields amorphous SiCN. ucf.edu The resulting ceramic possesses a combination of silicon-carbon and silicon-nitrogen bonds, providing exceptional thermal stability and resistance to crystallization. ucf.edu

Silicon Nitride (Si₃N₄): To favor the formation of Silicon Nitride, the pyrolysis is conducted in a reactive nitrogen-rich atmosphere, such as ammonia (B1221849) (NH₃). nih.govresearchgate.net The ammonia reacts with the polymer during thermal decomposition, increasing the nitrogen content and promoting the formation of Si-N bonds, ultimately leading to a ceramic that is predominantly Si₃N₄. nih.gov

Silicon Oxycarbide (SiOC): SiOC ceramics are produced by introducing an oxygen source into the preceramic polymer. escholarship.org This can be achieved by reacting the disilazane with oxygen-containing compounds like siloxanes during the initial polymerization step. The subsequent pyrolysis in an inert atmosphere yields a glass-like amorphous SiOC material, known for its excellent high-temperature stability and oxidation resistance. escholarship.orgsemanticscholar.org

The table below outlines the general pathway from the precursor to different ceramic types.

| Target Ceramic | Precursor Modification/Pyrolysis Condition | Key Resulting Bonds |

| Silicon Carbonitride (SiCN) | Pyrolysis in an inert atmosphere (e.g., Argon) | Si-C, Si-N |

| Silicon Nitride (Si₃N₄) | Pyrolysis in a reactive atmosphere (e.g., Ammonia) | Si-N |

| Silicon Oxycarbide (SiOC) | Co-polymerization with an oxygen source, followed by pyrolysis | Si-O, Si-C |

The processability of preceramic polymers derived from this compound makes them highly suitable for applications in ceramic matrix composites (CMCs). These polymers can be used to create protective coatings on ceramic fibers and to form the ceramic matrix itself.

As a coating material, the liquid preceramic polymer can be applied to reinforcing fibers (e.g., silicon carbide fibers) through a dip-coating process. After application, the coated fibers are pyrolyzed to convert the polymer into a thin ceramic coating. This coating serves several critical functions: it protects the fibers from mechanical damage and chemical attack during subsequent processing and in the final application environment, and it provides a weak interface (interphase) between the fiber and the matrix, which is essential for improving the fracture toughness of the composite.

In forming a ceramic matrix, the low viscosity of the preceramic polymer allows it to effectively infiltrate a preform of woven or packed ceramic fibers. researchgate.net Following infiltration, the entire component is pyrolyzed to convert the polymer into a ceramic matrix that binds the reinforcing fibers together. This process, known as the Polymer Infiltration and Pyrolysis (PIP) method, can be repeated multiple times to increase the density of the final composite material. The resulting CMCs exhibit high strength, low weight, and excellent performance at extreme temperatures.

The combination of preceramic polymers with additive manufacturing (AM), or 3D printing, has opened new possibilities for fabricating ceramic components with highly complex geometries that are difficult or impossible to produce using traditional methods. mdpi.com The vinyl groups in this compound are particularly advantageous for AM techniques based on photopolymerization, such as stereolithography (SLA) or digital light processing (DLP). nih.gov

In this approach, the preceramic polymer is mixed with a photoinitiator and other reactive monomers to create a photocurable resin. mdpi.com This resin is then selectively cured layer-by-layer using a light source (e.g., a UV laser) to build a three-dimensional "green" part. researchgate.net This green part is essentially a polymer composite containing the preceramic polymer locked within a crosslinked network.

Following the printing process, the green part undergoes a two-step thermal treatment:

Debinding: A low-temperature heating step to carefully burn out the organic binder and additives used in the resin.

Pyrolysis: A high-temperature step in a controlled atmosphere to transform the preceramic polymer into the final dense ceramic component, which retains the complex shape of the original printed part. mdpi.com

This integration of AM with polymer-derived ceramics enables the rapid prototyping and manufacturing of intricate ceramic structures for applications in aerospace, microelectronics, and medical implants. nih.govresearchgate.net

High-Performance Silicone Polymers and Elastomers

This compound is a key component in the formulation of high-performance silicone polymers, particularly in addition-cure systems. Its bifunctional nature, possessing two reactive vinyl groups, allows it to function as a potent crosslinker or chain extender. chemimpex.comdgunionchem.com

The primary role of this compound in silicone chemistry is as a crosslinking agent. dgunionchem.com In platinum-catalyzed addition-cure (or hydrosilylation) systems, the vinyl groups (-CH=CH₂) on the disilazane molecule react with silicon-hydride (Si-H) groups present on other silicone polymer backbones.

This reaction forms stable ethylene (B1197577) bridges between the polymer chains, creating a three-dimensional network structure. The formation of this network is the process of "curing" or "vulcanization," which transforms the liquid or gummy silicone polymer into a solid, elastic rubber or a hard resin. The disilazane's relatively low molecular weight and high reactivity allow for efficient and controlled crosslinking, which is essential for achieving desired material properties in the final product. chemimpex.com Its ability to act as a coupling agent also promotes adhesion between organic and inorganic materials within a composite formulation. chemimpex.com

The incorporation of this compound as a crosslinker significantly enhances the performance characteristics of silicone elastomers. dgunionchem.com

Mechanical Strength: The formation of a dense, covalently bonded network increases the material's resistance to deformation and fracture. This translates to improvements in key mechanical properties such as tensile strength, tear strength, and hardness. The efficient crosslinking provided by the divinyl functionality ensures a robust and resilient elastomer.

Chemical Resistance: A highly crosslinked polymer network presents a more formidable barrier to the ingress of solvents and other chemical agents. The reduced free volume within the material limits the ability of chemicals to penetrate and swell the silicone, thereby improving its resistance to chemical degradation.

The table below summarizes the impact of using this disilazane as a crosslinker on silicone properties.

| Property | Effect of Crosslinking | Underlying Mechanism |

| Mechanical Strength | Increased tensile and tear strength | Formation of a robust 3D covalent network restricts polymer chain movement. |

| Thermal Stability | Increased operational temperature range | High bond energy of the Si-N-Si and Si-C linkages in the crosslinked structure. chemimpex.com |

| Chemical Resistance | Reduced swelling and degradation | Dense network structure limits the penetration and diffusion of solvent molecules. |

Development of Electrically Insulating and Dielectric Elastomers

This compound serves as a key intermediate in the synthesis of silicone polymers, which are foundational to the development of advanced electrically insulating and dielectric elastomers. Its bifunctional nature, featuring two vinyl groups, allows it to be readily incorporated into polymer matrices. This incorporation is crucial for producing silicone-based materials with excellent thermal stability and flexibility, properties that are paramount for high-performance insulators and dielectric applications. The compound's role in the formulation of dielectric materials is particularly vital for the production of capacitors and other electronic components where efficient electrical insulation is required to improve device performance and longevity. dtu.dk

While specific data on the dielectric properties of elastomers formulated directly with this compound as a primary additive is not extensively detailed in publicly available research, its foundational role in creating the vinyl-functionalized silicone polymers used in these applications is well-established. The vinyl groups provide reactive sites for cross-linking, which is essential for creating a stable, elastic network with reliable insulating properties.

Surface Modification and Interfacial Engineering

Optimization of Adhesion between Dissimilar Materials

The ability of this compound to act as a coupling agent is central to its application in optimizing adhesion between dissimilar materials, particularly at the interface of organic polymers and inorganic substrates. dtu.dk Silane (B1218182) coupling agents, in general, form durable bonds between these distinct material types. gelest.com The molecule possesses two types of reactive functionalities. The hydrolyzable portion of the molecule can form stable condensation products with inorganic surfaces that have hydroxyl groups, such as glass, metals (like aluminum and titanium), and siliceous materials. gelest.com

Hydrophobic Treatment and Reinforcement of Particulate Fillers

This compound is an active silane coupling agent used for the surface treatment of particulate fillers, most notably fumed silica (B1680970), to be incorporated into polymer composites. The primary purpose of this treatment is to transform the hydrophilic surface of the silica into a hydrophobic one. This change in surface chemistry improves the filler's affinity for and dispersion within a non-polar polymer matrix, such as silicone rubber.

The recommended addition amount for treating fumed silica is typically in the range of 2% to 5%. This surface modification leads to a significant improvement in the mechanical properties of the final composite material. For instance, in liquid silicone rubber products, the inclusion of silica treated with this silazane can markedly enhance tear strength and hardness.

The hydrophobicity of a treated surface can be quantified by measuring the contact angle of a water droplet on the surface. While specific contact angle measurements for silica treated with this compound were not found in the reviewed literature, studies on other silane treatments have shown a significant increase in water contact angle, indicating a successful hydrophobic modification. This hydrophobicity prevents the absorption of moisture, which can degrade the mechanical and electrical properties of the composite material.

Functionalization of Polymeric Surfaces and Coatings

This compound is utilized in the functionalization of polymeric surfaces and as an additive in coatings to enhance their performance. The vinyl groups present in the molecule are reactive and can be used to introduce new functionalities to a polymer surface through various chemical reactions, including plasma polymerization. Plasma treatment of polymer surfaces can induce chemical changes in the outermost nanometers of the material. While specific studies detailing the use of this compound in plasma polymerization were not identified in the search results, the general principle involves using a precursor vapor in a plasma environment to deposit a thin, highly cross-linked film onto a substrate.

As a coating additive, this compound can improve the physical and chemical properties of the coating, such as its adhesion to the substrate, water resistance, and corrosion resistance. Its low viscosity and excellent thermal stability make it suitable for high-performance coating formulations. dtu.dk

The effectiveness of surface functionalization is often characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS), which provides information about the elemental composition of the surface. XPS analysis of plasma-treated polymer surfaces typically shows the incorporation of elements from the precursor gas into the polymer surface, confirming the successful modification.

Emerging and High-Technology Applications

Microelectronics: Photoresist Adhesion and Encapsulation

In the microelectronics industry, this compound finds a critical application as an adhesion promoter for negative photoresists. Proper adhesion of the photoresist to the wafer substrate is essential for the successful fabrication of semiconductor devices. Poor adhesion can lead to undercutting during the etching process, resulting in a loss of pattern fidelity.

Substrates such as silicon dioxide, glass, and certain metals can exhibit poor adhesion characteristics for photoresists. allresist.com Adhesion promoters like this compound are applied to the wafer surface before the photoresist coating. The silazane modifies the surface, making it more receptive to the photoresist and ensuring a strong bond between the two layers. This is particularly important in processes where the patterned resist must withstand harsh chemical etchants.

While the compound is noted for its role as an adhesion promoter, its utility may extend to encapsulation of microelectronic components. The properties that make it a valuable precursor for silicone polymers, such as thermal stability and electrical insulation, are also desirable for encapsulants that protect sensitive electronic components from moisture, dust, and mechanical shock. The low viscosity of the compound could also be advantageous in ensuring complete void-free encapsulation of intricate microelectronic assemblies. dtu.dk

Biocompatible Materials and Biomedical Applications

This compound serves as a critical component in the development of advanced biocompatible materials, primarily through its function as a surface modification and coupling agent. gelest.comellj.euchemimpex.com The unique bifunctionality of the molecule, featuring reactive vinyl groups and a silazane core, allows it to form durable chemical bonds between inorganic substrates and organic polymer coatings. gelest.com This characteristic is particularly valuable in the medical field for enhancing the biocompatibility of implantable devices. mdpi.com

The surface properties of medical implants are crucial for determining their acceptance or rejection by the body. mdpi.com Modifying the surface of materials such as titanium and its alloys, which are commonly used in orthopedic and dental implants, can significantly improve their integration with surrounding biological tissue. mdpi.comnih.govsemanticscholar.org As a silane coupling agent, this compound can be used to treat the surfaces of such metallic implants. gelest.com The silazane part of the molecule can react with native oxide layers on the metal surface, creating a stable, covalent bond. gelest.com The outward-facing vinyl groups are then available for subsequent polymerization or grafting of biocompatible polymers, effectively anchoring a biologically friendly layer to the inorganic implant. gelest.comellj.eu

This surface functionalization is a key strategy to improve properties like bioactivity and biocompatibility, which are essential for successful osseointegration and the long-term stability of implants. mdpi.com The compound is an important intermediate in the synthesis of specialized silicone polymers. chemimpex.com These resulting polymers can be tailored to possess properties suitable for medical devices, where biocompatibility is a primary requirement. chemimpex.com The ability to create robust interfaces between different material phases is fundamental to producing advanced composites for biomedical applications. gelest.com

Table 1: Properties of this compound Relevant to Biomedical Applications

| Property | Description | Relevance in Biomedical Applications |

|---|---|---|

| Coupling Agent | Forms a durable bond between organic and inorganic materials. gelest.com | Enables the surface of metallic implants (inorganic) to be coated with biocompatible polymers (organic), improving tissue integration. mdpi.com |

| Dual Vinyl Groups | Possesses two vinyl (C=C) functional groups that are reactive and can undergo polymerization. nbinno.com | Allows the molecule to act as a crosslinker or monomer in the synthesis of biocompatible silicone polymers and coatings. chemimpex.com |

| Surface Modification | Can alter the surface characteristics of materials like glass and metals. gelest.comchemimpex.com | Used to create functionalized surfaces on medical devices to promote cell adhesion and growth, enhancing biocompatibility. mdpi.commdpi.com |

| Silazane Core (Si-N-Si) | The silicon-nitrogen bond is reactive, particularly towards hydroxyl groups present on inorganic surfaces. | Facilitates the initial anchoring of the molecule to the oxide layers of medical-grade metals like titanium. gelest.com |

Advanced Materials for Energy Storage and Conversion

In the domain of energy technologies, this compound is a significant precursor for the synthesis of high-performance polymer-derived ceramics (PDCs). dtu.dkresearchgate.net These materials are valued for their exceptional stability in extreme environments, making them candidates for use in advanced energy storage and conversion systems. nih.govmdpi.com The compound's primary role is as a monomer for producing polysilazanes, a class of preceramic polymers. dtu.dk

The transformation from the liquid organosilicon precursor to a robust ceramic involves a multi-step process. Initially, the this compound monomer is polymerized. The vinyl groups within the polymer structure are crucial for the subsequent crosslinking step, which typically occurs through thermal treatment. dtu.dk This crosslinking is essential as it increases the molecular weight and thermal stability of the polymer, leading to a higher ceramic yield during the final pyrolysis stage. dtu.dk

During pyrolysis, the crosslinked polysilazane is heated to high temperatures (typically around 1000 °C or higher) in an inert atmosphere. mdpi.com This process converts the organic polymer into an amorphous inorganic ceramic, most commonly Silicon Carbonitride (SiCN). researchgate.net The resulting SiCN ceramics exhibit a unique combination of properties, including:

High-Temperature Stability: They maintain their structural integrity and mechanical properties at temperatures exceeding those suitable for conventional metals and alloys. mdpi.com

Oxidation and Corrosion Resistance: The dense, amorphous structure provides excellent resistance to chemical attack, which is beneficial for components in aggressive environments. mdpi.com

Tailorable Properties: The final composition and properties of the ceramic can be tuned by adjusting the precursor chemistry and processing conditions. researchgate.net

These characteristics make polysilazane-derived ceramics promising for applications in demanding energy systems. They are investigated for use as protective coatings on components in gas turbines, as matrices for ceramic matrix composites (CMCs) in aerospace, and potentially as materials for high-temperature sensors or components in next-generation batteries and fuel cells where conventional materials would fail. researchgate.netmdpi.com

Table 2: Pathway from this compound to SiCN Ceramics for Energy Applications

| Stage | Material/Process | Key Feature | Resulting Properties for Energy Applications |

|---|---|---|---|

| Precursor | This compound | Liquid monomer with dual vinyl groups. | Processability using conventional polymer techniques. researchgate.net |

| Polymerization | Polysilazane (Preceramic Polymer) | A polymer with a Si-N backbone. | Forms the basis for the final ceramic material. |

| Crosslinking | Thermally-induced reaction of vinyl groups. | Increases viscosity and thermal stability of the polymer. dtu.dk | Ensures high ceramic yield and reduces defects during pyrolysis. |

| Pyrolysis | High-temperature heat treatment in an inert atmosphere. | Converts the polymer into an inorganic ceramic. mdpi.com | Formation of amorphous SiCN. |

| Final Material | Silicon Carbonitride (SiCN) Ceramic | Amorphous, covalently bonded network. researchgate.net | High thermal stability, oxidation resistance, and mechanical strength suitable for extreme energy environments. nih.govmdpi.com |

Analytical and Spectroscopic Characterization in 1,1,3,3 Tetramethyl 1,3 Divinyldisilazane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, providing detailed information about the local chemical environment of hydrogen, carbon, and silicon nuclei.

Proton (¹H), Carbon-13 (¹³C), and Silicon-29 (²⁹Si) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and vinyl protons. The methyl protons (Si-CH₃) typically appear as a singlet, while the vinyl protons (-CH=CH₂) exhibit a more complex multiplet pattern due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the carbon environments. Signals corresponding to the methyl carbons and the two distinct carbons of the vinyl group (Si-CH= and =CH₂) are observed. chemicalbook.com

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds. It provides a direct probe of the silicon environment, and the chemical shift is sensitive to the substituents attached to the silicon atom. For this compound, a single resonance is expected, confirming the symmetrical nature of the molecule.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ/ppm) | Multiplicity | Assignment |

| ¹H | ~5.7-6.2 | Multiplet | Vinyl group (-CH=CH₂) |

| ¹H | ~0.1 | Singlet | Methyl groups (Si-CH₃) |

| ¹³C | ~139 | - | Vinyl group (Si-C H=CH₂) |

| ¹³C | ~132 | - | Vinyl group (Si-CH=C H₂) |

| ¹³C | ~0.1-1.0 | - | Methyl groups (Si-CH₃) |

| ²⁹Si | ~ -5.8 | - | Si(CH₃)₂(CH=CH₂) |

When this compound is used as a monomer to create polymeric or network materials, solid-state NMR becomes an indispensable tool for characterization. Unlike solution-state NMR, solid-state NMR provides information about the structure, dynamics, and phase morphology of solid materials. solidstatenmr.org.uknih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within the this compound molecule. The infrared spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: A band in the region of 3400 cm⁻¹ is indicative of the N-H bond in the silazane linkage.

C-H Stretching: Bands around 3050 cm⁻¹ are attributed to the C-H stretching of the vinyl groups, while those around 2960 cm⁻¹ correspond to the C-H stretching of the methyl groups.

C=C Stretching: The presence of the vinyl group is confirmed by a characteristic C=C stretching vibration around 1590 cm⁻¹.

Si-CH₃ Bending: A strong absorption around 1250 cm⁻¹ is characteristic of the symmetric bending (umbrella mode) of the methyl groups attached to silicon.

Si-N-Si Stretching: The asymmetric stretching of the Si-N-Si linkage gives rise to a strong, broad band typically observed around 930-940 cm⁻¹.

Si-C Stretching: Vibrations associated with the Si-C bonds are also present in the fingerprint region of the spectrum.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | ν(N-H) | N-H |

| ~3050 | ν(C-H) | =C-H (vinyl) |

| ~2960 | ν(C-H) | C-H (methyl) |

| ~1590 | ν(C=C) | C=C (vinyl) |

| ~1400 | δ(CH₂) | CH₂ scissoring (vinyl) |

| ~1250 | δ(Si-CH₃) | Si-CH₃ symmetric bend |

| ~930-940 | νₐₛ(Si-N-Si) | Si-N-Si |

| ~840 | ρ(Si-CH₃) | Si-CH₃ rocking |

Raman spectroscopy provides complementary information to FTIR. taylorfrancis.commdpi.comnih.gov It is particularly sensitive to the vibrations of non-polar bonds. For this compound, the C=C stretching vibration of the vinyl group and the Si-N-Si symmetric stretching vibration are expected to show strong signals in the Raman spectrum. researchgate.netresearchgate.net This technique is valuable for confirming the presence of these key functional groups and for studying changes in the molecule, such as the consumption of the vinyl group during polymerization reactions.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and behavior of this compound and its polymeric derivatives.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine its boiling point and decomposition temperature. researchgate.net When analyzing polymers derived from this monomer, TGA provides crucial information about their thermal stability, degradation profile, and char yield, which is particularly important for applications in high-temperature materials. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ugent.be It is used to identify thermal transitions such as melting, crystallization, and glass transitions. For polymers made from this compound, DSC is essential for determining their glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, a critical parameter for material application.

Thermogravimetric Analysis (TGA) for Pyrolytic Behavior and Ceramic Yield

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and ceramic yield of preceramic polymers derived from this compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically an inert one like nitrogen or argon, to study its pyrolytic decomposition.

The process tracks the temperatures at which the polymer loses mass, corresponding to the volatilization of organic fragments and the transformation of the preceramic polymer into an inorganic ceramic material, often silicon carbonitride (SiCN). The percentage of the initial mass that remains at the end of the analysis, after the temperature has reached a high value (e.g., 1000-1400°C), is known as the ceramic yield. A high ceramic yield is often desirable as it indicates an efficient conversion from polymer to ceramic.

In research involving related polysilazane systems, TGA is employed to assess how modifications to the polymer structure affect thermal stability and the final ceramic yield. For instance, the copolymerization of borazine (B1220974) derivatives with divinyldisilazane has been studied, where the resulting preceramic polymer exhibited a ceramic yield of approximately 70% upon pyrolysis to 1400°C. This demonstrates the potential of using this compound as a precursor for high-yield ceramic materials. The data from TGA is typically presented as a thermogram, plotting percentage weight loss against temperature.

Table 1: Representative TGA Data for a Divinyldisilazane-based Preceramic Polymer

| Parameter | Value |

|---|---|

| Onset Decomposition Temp. | > 200°C |

| Major Weight Loss Region | 200 - 600°C |

| Final Pyrolysis Temp. | 1400°C |

| Ceramic Yield | ~70% |

Note: This data is representative of a system involving a divinyldisilazane precursor.

Differential Scanning Calorimetry (DSC) for Polymer Curing and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is invaluable for studying the curing (cross-linking) behavior of polymers synthesized using this compound and for identifying phase transitions in the resulting materials.

During the curing process, the vinyl groups of the disilazane monomer react to form a cross-linked network. This is an exothermic process that can be detected by DSC as a peak in the heat flow signal. By analyzing this peak, researchers can determine key curing parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy of curing). This information is critical for optimizing curing cycles in manufacturing processes.

Furthermore, DSC is used to determine characteristic temperatures of the cured polymer, such as the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a hard, glassy state to a more rubbery, flexible state. This is a critical property that defines the upper service temperature of the polymeric material. DSC can also detect melting (Tm) and crystallization (Tc) temperatures in semi-crystalline materials.

Table 2: Illustrative DSC Parameters for a Cured Polysilazane

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Curing Exotherm Peak | Varies (e.g., 150-250) | Varies |

| Glass Transition (Tg) | Varies | Not Applicable |

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of materials derived from this compound is essential for correlating their structure with their macroscopic properties. Techniques like electron microscopy and X-ray diffraction provide this critical insight.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal microstructure of the ceramics produced from this compound precursors.

SEM provides high-resolution images of the sample's surface, revealing details about porosity, grain size, and the presence of any micro-cracks or defects that may have formed during the pyrolysis process. This is particularly important for applications where surface finish and integrity are critical. For instance, in SiCN ceramics derived from related polysilazane precursors, SEM has been used to observe the evolution of the surface as a function of pyrolysis temperature.

TEM, on the other hand, provides much higher resolution and allows for the characterization of the material's internal nanostructure. By transmitting electrons through an ultra-thin sample, TEM can reveal the distribution of different phases, the presence of nanocrystalline domains within an amorphous matrix, and other nanoscale features. For polymer-derived ceramics, TEM is crucial for confirming the amorphous nature of the material at lower pyrolysis temperatures and observing the nucleation and growth of crystalline phases at higher temperatures.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and identifying the phases present in the ceramic materials obtained after pyrolysis. When a material is irradiated with X-rays, the atoms in a crystalline lattice diffract the X-rays in a predictable pattern of peaks.

For materials derived from this compound, XRD analysis is typically performed on samples pyrolyzed at various temperatures. At lower temperatures (e.g., below 1400°C), the resulting SiCN ceramic is often amorphous, which is characterized by a broad, featureless hump in the XRD pattern. As the heat treatment temperature increases, crystalline phases such as silicon carbide (SiC) and silicon nitride (Si₃N₄) can nucleate and grow. The appearance of sharp peaks in the XRD pattern confirms this crystallization, and the position and intensity of these peaks allow for the unambiguous identification of the crystalline phases present.

Table 3: Crystalline Phases Identifiable by XRD in Pyrolyzed Si-C-N Systems

| Crystalline Phase | Crystal System | Key Diffraction Peaks (2θ) |

|---|---|---|

| α-SiC | Hexagonal | ~35.6°, ~60.0°, ~71.8° |

| β-SiC | Cubic | ~35.7°, ~41.5°, ~60.1° |

| α-Si₃N₄ | Trigonal | ~20.6°, ~34.5°, ~35.3° |

Note: Peak positions can vary slightly based on experimental conditions and sample composition.

Advanced Characterization for Structure-Property Relationships

To gain a deeper understanding of the dynamic processes occurring during the transformation of this compound-based precursors into ceramics and to establish precise structure-property relationships, advanced in-situ characterization techniques are employed.

In-situ Techniques (e.g., 4D TEM, Pair Distribution Functions) for Dynamic Processes

In-situ characterization techniques allow for the real-time observation of materials as they undergo changes due to external stimuli, such as heating. This provides invaluable information that cannot be obtained from post-mortem analysis.

4D Transmission Electron Microscopy (4D-TEM) is an emerging technique that can capture the dynamics of structural evolution at the nanoscale. By using fast detectors, it is possible to record a series of electron diffraction patterns or images in rapid succession, creating a "movie" of the material's transformation. For polymer-derived ceramics, this could be used to directly observe the nucleation of crystalline phases within the amorphous matrix during heating, providing insights into crystallization kinetics.

Pair Distribution Function (PDF) analysis , derived from X-ray or neutron scattering data, is another powerful technique. Unlike standard diffraction which is best suited for crystalline materials, PDF analysis provides information about the local atomic structure, or short-range order, in both amorphous and crystalline materials. By performing in-situ PDF measurements during pyrolysis, researchers can track the evolution of atomic-scale ordering, such as changes in bond lengths and coordination numbers, as the preceramic polymer transforms into the final ceramic product. This provides a detailed picture of the chemical and structural changes driving the ceramization process.

Rheological Studies for Processability of Polymeric Precursors

Rheological studies are crucial for understanding the processability of polymeric precursors derived from this compound. These studies provide essential data on the flow behavior and viscoelastic properties of the polymer, which are critical for optimizing processing techniques such as spinning, coating, and molding. The viscosity, shear rate, and temperature relationships, as well as the viscoelastic moduli (storage modulus G' and loss modulus G''), are key parameters that dictate how the material will behave under different processing conditions.

Detailed research findings specifically focused on the rheological properties of polymeric precursors derived solely from this compound are not extensively available in the public domain. However, the principles of polymer rheology provide a framework for understanding the expected behavior of such materials.

Generally, polysilazane precursors, including those with vinyl functionalities, are designed to have low viscosity to facilitate processes like resin transfer molding and polymer infiltration pyrolysis. The presence of vinyl groups on the this compound monomer allows for crosslinking reactions, which significantly alter the rheological properties of the resulting polymer.

Detailed Research Findings

The processability of preceramic polymers is heavily influenced by their rheological behavior. For instance, for a polymer to be suitable for fiber drawing, it should exhibit appropriate rheological characteristics, often achieved by modifying the polymer structure to include linear chains. units.it The viscosity of these precursors is a critical factor; low-viscosity, solvent-free organopolysilazanes are desirable for techniques like polymer infiltration pyrolysis (PIP) and resin-transfer-molding (RTM). units.it

During the conversion of a preceramic polymer to a ceramic, the material undergoes significant changes in its rheology. The cross-linking process, which can be initiated thermally or photochemically, transforms the liquid or fusible polymer into an infusible network. mdpi.com This transition is marked by a substantial increase in viscosity and changes in the viscoelastic moduli.

The rheological properties of polymeric systems are typically characterized by several key parameters:

Viscosity (η): A measure of a fluid's resistance to flow. For polymeric precursors, viscosity is highly dependent on temperature and shear rate. Generally, viscosity decreases with increasing temperature and, for many polymers, with increasing shear rate (shear-thinning behavior).

Storage Modulus (G'): Represents the elastic component of the material's response and is related to the energy stored during deformation. An increase in G' during curing indicates the formation of a cross-linked network.

Loss Modulus (G''): Represents the viscous component of the material's response and is related to the energy dissipated as heat during deformation. The peak in the loss modulus can often indicate the glass transition temperature.

While specific data tables for polymers derived exclusively from this compound are not available, the following tables illustrate the type of data that would be generated in such rheological studies, based on the behavior of similar vinyl-functional silicon polymers.

Hypothetical Rheological Data for a Polymeric Precursor

The following interactive data tables represent hypothetical findings from rheological studies on a polymeric precursor synthesized from this compound. These tables are for illustrative purposes to demonstrate the type of data obtained in such research.

Table 1: Effect of Temperature on Viscosity at a Constant Shear Rate

This table illustrates the expected decrease in viscosity as the temperature of the polymeric precursor is increased, which is a critical factor for determining the optimal processing temperature.

Press to Generate JSON

Table 2: Shear Rate Dependence of Viscosity at a Constant Temperature

This table demonstrates the shear-thinning behavior common to many polymeric materials, where the viscosity decreases as the applied shear rate increases. This is important for processes like injection molding where the material is subjected to high shear.

Press to Generate JSON

Table 3: Evolution of Viscoelastic Properties During Curing

This table shows the change in storage (G') and loss (G'') moduli over time during a curing process at a constant temperature. The increase in the storage modulus signifies the development of a solid-like, cross-linked network.

Press to Generate JSON

These studies are fundamental to establishing a processing window for the polymeric precursors, ensuring that they can be shaped into the desired form before being converted into the final ceramic material. The vinyl groups in this compound play a direct role in the curing chemistry, which in turn governs the evolution of these rheological properties. gelest.com

Theoretical and Computational Chemistry Approaches to 1,1,3,3 Tetramethyl 1,3 Divinyldisilazane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edu It is a widely used tool in chemistry and materials science for calculating molecular properties and reaction energetics. umn.eduresearchgate.net

DFT calculations can be employed to determine the optimized molecular geometry and predict the electronic properties of 1,1,3,3-tetramethyl-1,3-divinyldisilazane. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

For this compound, the reactive sites are expected to be the vinyl groups (C=C double bonds) and the polar Si-N-Si linkage. DFT can map the electron density and electrostatic potential to visualize electron-rich and electron-poor regions, highlighting the nucleophilic character of the nitrogen atom and the electrophilic character of the silicon atoms, as well as the reactivity of the vinyl groups towards addition reactions.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 1.1 D | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

DFT is a valuable tool for elucidating reaction mechanisms by calculating the potential energy surface for a given chemical transformation. mdpi.commdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.comyoutube.com The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. mdpi.com

In the context of this compound, DFT can be used to model various important reactions:

Hydrolysis: The reaction with water, leading to the cleavage of the Si-N bond and the formation of silanols and ammonia (B1221849). DFT can clarify the mechanism, including the role of water as a nucleophile and the energetics of the transition states.

Polymerization: The vinyl groups can undergo addition polymerization. DFT calculations can model the initiation, propagation, and termination steps of this process, providing insights into the reaction kinetics and the stereochemistry of the resulting polymer.

Surface Reactions: The interaction and bonding of the disilazane with inorganic surfaces (like silica (B1680970) or metal oxides) are crucial for its application as a coupling agent or adhesion promoter. gelest.com DFT can model the adsorption process and the chemical reactions occurring at the interface, helping to understand the formation of covalent bonds between the silazane and the surface. researchgate.net

By computing the energy profiles for different possible pathways, researchers can determine the most favorable reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Polymerization and Network Formation

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. researchgate.net The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. researchgate.netmdpi.com MD simulations are particularly useful for studying large, complex systems like polymers, which are difficult to probe with quantum mechanical methods alone. youtube.comresearchgate.net

For this compound, MD simulations can provide critical insights into the polymerization process and the structure of the resulting materials:

Network Formation (Cross-linking): If the polymerization conditions allow for reactions involving the Si-N-Si backbone or residual reactive groups, cross-linked networks can form. MD simulations can model the formation of these networks and predict the mechanical properties (e.g., elastic modulus, glass transition temperature) of the final thermoset material. researchgate.net

Interactions with Other Molecules: MD is used to study how the polymer interacts with solvents, fillers, or other polymers in a composite material. This is essential for predicting material compatibility and performance.

The simulations track the trajectories of all atoms in the system over time, allowing for the calculation of macroscopic properties from the microscopic behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.govwikipedia.org The fundamental principle is that the structure of a molecule determines its physicochemical properties. researchgate.net QSPR models correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties. researchgate.netnih.gov

A QSPR study for this compound and related organosilicon compounds would involve several steps:

Data Collection: A dataset of molecules with known experimental properties (e.g., boiling point, density, refractive index, viscosity) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: Statistical methods or machine learning algorithms are used to build a regression model that links a subset of the most relevant descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using external validation sets of molecules not used in the model training.

Once a reliable QSPR model is developed, it can be used to predict the properties of new, yet-to-be-synthesized silazane derivatives, accelerating the design process by prioritizing candidates with desired characteristics. nih.gov

Artificial Intelligence and Machine Learning in Organosilicon Material Discovery

In the field of organosilicon chemistry, AI and ML can be applied in several ways:

Predictive Modeling: Similar to QSPR, ML models can be trained on large databases of known polymers and their properties to predict the characteristics of new organosilicon polymers, including those derived from this compound. llnl.govstam-journal.orgmdpi.com These models can often achieve higher accuracy than traditional QSPR methods by capturing more complex structure-property relationships. llnl.gov

Generative Models: Advanced AI techniques, such as generative models, can propose entirely new molecular structures with specific target properties. microsoft.com For example, a generative model could be tasked with designing a silazane-based polymer with high thermal stability and a specific refractive index.

Accelerating Simulations: ML potentials can be developed to replace the computationally expensive force fields or quantum mechanical calculations used in MD and DFT simulations. This allows for the simulation of larger systems over longer timescales, providing more accurate predictions of material behavior.

Automated Laboratories: AI can be integrated with robotic platforms ("self-driving labs") to automate the synthesis and testing of new materials, dramatically speeding up the entire discovery-to-application pipeline. sciencedaily.com